
1-(5-Aminopyridin-2-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Aminopyridin-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and an ethanone group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Aminopyridin-2-yl)ethanone hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-pyridinecarboxylic acid with acetic anhydride, followed by hydrochloric acid treatment to obtain the hydrochloride salt. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) for several hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Aminopyridin-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Aminopyridin-2-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-Methylpyridin-2-yl)ethanone
- 1-(4-Isopropylpyridin-2-yl)ethanone
- 1-(3-Chloropyridin-2-yl)ethanone
Comparison: 1-(5-Aminopyridin-2-yl)ethanone hydrochloride is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)7-3-2-6(8)4-9-7;/h2-4H,8H2,1H3;1H |
InChI Key |
CUBGKNWMFXSRFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


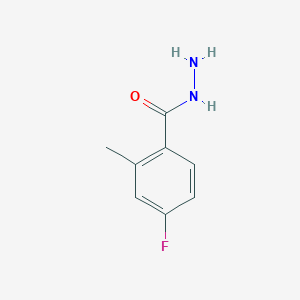
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)
![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)
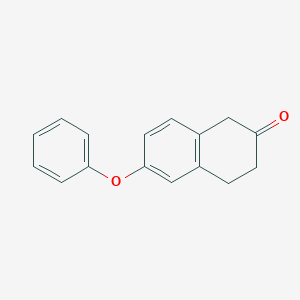

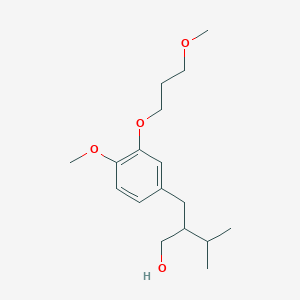
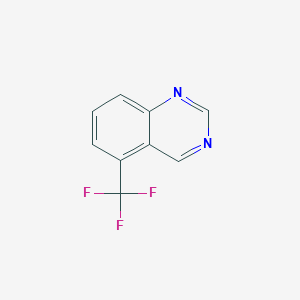
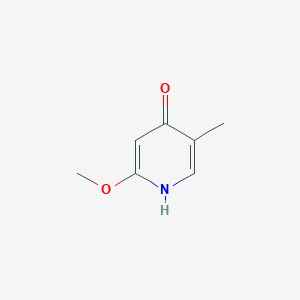
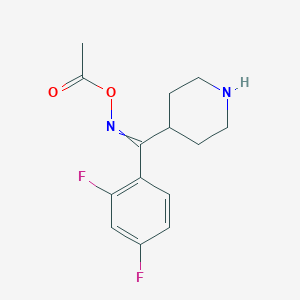
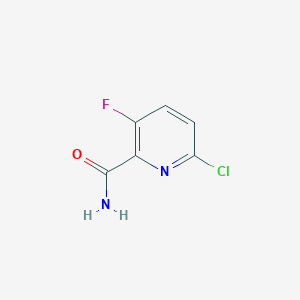

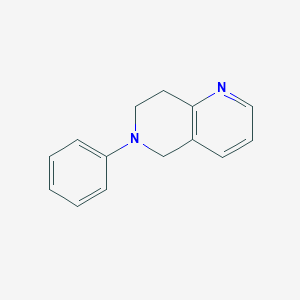

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)
